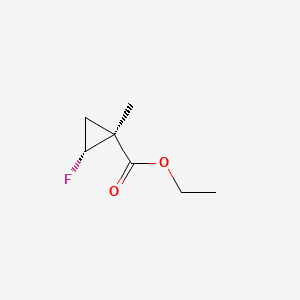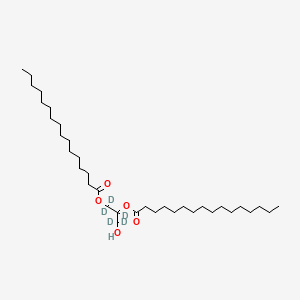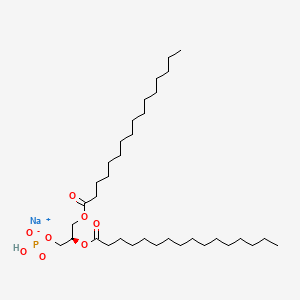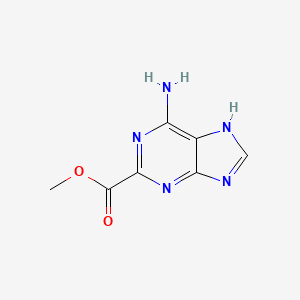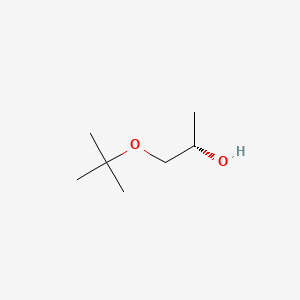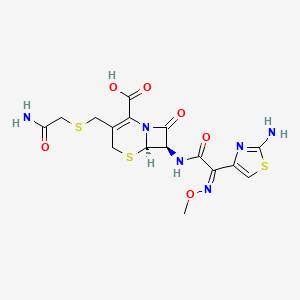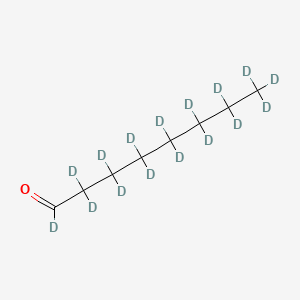
Octanal-d16
Übersicht
Beschreibung
Octanal-d16, also known as octanal-d16-d3, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. This compound is an alkyl aldehyde, composed of eight carbon atoms and a single oxygen atom. It is a colorless liquid with a mild, sweet odor. Octanal-d16 is the deuterium labeled Octanal . Octanal is an aromatic aldehyde, with antioxidant and antimicrobial activities . Octanal shows cytotoxicity against Hela cells .
Synthesis Analysis
Octanal-d16 is often used as a starting material and reaction intermediate in organic synthesis . The production method of Octanal-d16 is usually prepared by oxidizing octanal with D2O (heavy water) in the presence of a specific catalyst .Molecular Structure Analysis
Octanal-d16 has the molecular formula C8D16O and a molar mass of 144.31 . As an aldehyde, Octanal-d16 is a polar molecule with a carbonyl group (C=O) at one end .Chemical Reactions Analysis
Octanal-d16 can undergo reactions with other compounds, resulting in the formation of new compounds . This chemical transformation is known as a condensation reaction, likely catalyzed by the presence of a strong base like potassium hydroxide .Physical And Chemical Properties Analysis
Octanal-d16 is a clear, colorless to pale yellow liquid at room temperature . It is slightly less dense than water and has a relatively low boiling point . In terms of solubility, Octanal-d16 mixes well with alcohol, ether, and most organic solvents, but it is relatively insoluble in water .Wissenschaftliche Forschungsanwendungen
Food Science: Analysis of Oxidative Changes in Roasted Almonds
In the field of food science, Octanal-d16 is used as a stable isotope standard in the chemical and sensory characterization of oxidative changes in roasted almonds . The study aimed to correlate consumer perception with chemical markers of rancidity. The results revealed that selected headspace volatiles, including octanal, had a better correlation with liking than did nonvolatile indicators .
Horticulture: Analysis of Volatile Compounds in Strawberries
Octanal-d16 is used as an authentic standard in the analysis of volatile compounds in strawberries . The study investigated the effect of short-term high CO2 treatment on the changes in the composition of volatile compounds in strawberries during cold storage . The results showed that CO2 treatment helped maintain the concentrations of certain volatiles responsible for the fresh odor in strawberries .
Biofumigation: Disease Control in Tomato Plants
Octanal is used in biofumigation assays to evaluate the disease incidence of two races of Fusarium oxysporum f. sp. lycopersici (FOL) on tomato plants . The study aimed to investigate the potential of octanal as a soil fumigant for controlling FOL, a soil-borne pathogen that causes wilt disease in tomato plants .
Wirkmechanismus
Target of Action
Octanal-d16, a deuterium-labeled form of Octanal , primarily targets olfactory receptor 2 (OLFR2) and its human ortholog olfactory receptor 6A2 (OR6A2) in vascular macrophages . These receptors are part of a large family of G protein-coupled receptors that detect a wide spectrum of odorants in the environment .
Mode of Action
Octanal-d16 interacts with its targets, OLFR2 and OR6A2, by serving as an endogenous ligand . Upon binding, it induces cAMP, Ca2+ flux, and production of mitochondrial and cytosolic reactive oxygen species . This interaction activates the NLRP3 inflammasome, driving vascular inflammation and atherosclerosis progression .
Biochemical Pathways
The activation of the NLRP3 inflammasome by Octanal-d16 leads to a cascade of biochemical reactions. The most pronounced pathway altered in response to Octanal-d16 stimulation is the oxidative stress pathway . This pathway plays a crucial role in the development of atherosclerosis, a chronic inflammatory disease characterized by the deposition of modified lipids and the infiltration of macrophages in the arterial vasculature .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Octanal-d16’s action are primarily observed in the immune-inflammatory responses in atherosclerotic plaques. It increases the expression and release of cytokines and chemokines, important in the development of lung injury and disease . It also affects the expression of several chemokines and inflammatory cytokines and increases the levels of interleukin 6 (IL-6) and IL-8 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octanal-d16. For instance, Octanal-d16 exhibits strong antifungal activity against certain pathogens in a dose-dependent manner . Moreover, it has been found that Octanal-d16 can control the mycelial growth of two races of Fusarium oxysporum f. sp. lycopersici, suggesting its potential for future development of novel biofumigants .
Safety and Hazards
Zukünftige Richtungen
Octanal-d16 is used for deuterium exchange in the column of a gas chromatograph-mass spectrometer . It is often used as a starting material and reaction intermediate in organic synthesis . In addition, it is also commonly used in the fragrance and cosmetics industries to increase the fragrance of products .
Eigenschaften
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecadeuteriooctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGJRNETVAIRJ-ZEFOBESCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858239 | |
| Record name | (~2~H_16_)Octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanal-d16 | |
CAS RN |
1219794-66-7 | |
| Record name | (~2~H_16_)Octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




